Ethyl 2-(1-methylguanidino)acetate hydrochloride

Caco-2 permeability intestinal absorption prodrug design

Researchers often assume all creatine analogs are interchangeable, but the ethyl ester and HCl salt of CAS 15366-32-2 confer distinct permeability and pH-dependent stability not reproduced by creatine monohydrate or creatine HCl. Procurement specifications must account for rapid non-enzymatic degradation at neutral pH. • 36-fold higher Caco-2 permeability vs. creatine monohydrate for transcellular diffusion studies • Exceptional gastric stability: t½ 570 h at pH 1.0, supporting gastric-retentive formulation design • Standard purity ≥95% (HPLC); higher-grade material at ≥98.5% with chloride content 19-19.5% for synthetic batch consistency • Hygroscopic crystalline powder (mp 162-165 °C); store sealed at room temperature

Molecular Formula C6H14ClN3O2
Molecular Weight 195.65 g/mol
CAS No. 15366-32-2
Cat. No. B101366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-methylguanidino)acetate hydrochloride
CAS15366-32-2
Molecular FormulaC6H14ClN3O2
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C)C(=N)N.Cl
InChIInChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H
InChIKeySZZVKHCNEZPXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEE·HCl Identity & Procurement Classification


Ethyl 2-(1-methylguanidino)acetate hydrochloride (CAS 15366-32-2), commonly referred to as creatine ethyl ester hydrochloride (CEE·HCl), is a guanidinium salt derivative of creatine with the molecular formula C₆H₁₄ClN₃O₂ and a molecular weight of 195.65 g/mol . The compound exists as a white to yellowish crystalline powder with a melting point of 162–165 °C and is hygroscopic at ambient conditions [1]. As the hydrochloride salt of the ethyl ester of N-methylguanidinoacetic acid (creatine), it belongs to the class of creatine prodrugs and pronutrients designed to modulate physicochemical properties relative to the parent zwitterionic creatine molecule [2]. Standard commercial specifications typically cite purity ≥95% (HPLC), with higher-grade material available at ≥98.5% [3].

🔬
Workflow
Permeability and prodrug design studies
⚙️
Selection Context
Ethyl ester hydrochloride salt for enhanced solubility and membrane diffusion
🧪
Critical Property
Extreme pH-dependent stability defines usable experimental window

CEE·HCl Uniqueness vs. Creatine Salts


Within the guanidinoacetate and creatine analog chemical space, compounds are frequently treated as interchangeable based on their shared N-methylguanidino pharmacophore. However, the ethyl ester moiety and hydrochloride salt form of CAS 15366-32-2 confer a distinct profile of membrane permeability, pH-dependent stability, and aqueous solubility that is not reproduced by creatine monohydrate, creatine hydrochloride, guanidinoacetic acid, or N-ethylguanidinoacetate [1]. Critically, the compound's rapid non-enzymatic degradation at physiological pH to creatinine rather than creatine represents a liability for ergogenic applications but a potentially exploitable characteristic for controlled-release formulation design or gastric-stable prodrug strategies [2]. These quantitative differentiators—which directly impact experimental design, formulation development, and procurement specifications—are detailed in Section 3 below.

Permeability
CEE·HCl: enhanced passive diffusion
Creatine monohydrate: essentially impermeable in Caco-2 model
Aqueous Stability
CEE·HCl: rapid non-enzymatic degradation at pH 7.4
Creatine salts: stable across physiological pH range
In Vivo Fate
CEE·HCl: preferential conversion to creatinine
Creatine monohydrate: demonstrated muscle creatine loading

CEE·HCl Quantitative Comparison Evidence


Caco-2 Permeability vs. Creatine Monohydrate

In a direct head-to-head comparison using Caco-2 human epithelial cell monolayers as an in vitro model of the intestinal barrier, creatine ethyl ester hydrochloride (CEE) demonstrated an apparent permeability coefficient (Papp) of 4.3 ± 0.4 × 10⁻⁶ cm/s, compared to 0.12 ± 0.004 × 10⁻⁶ cm/s for creatine (CRT) monohydrate, representing an approximately 36-fold greater permeability [1]. The permeability of CEE was also significantly higher than that of creatinine (CRN; Papp = 0.80 ± 0.02 × 10⁻⁶ cm/s; p < 0.05 compared to both CRT and CRN treatment groups).

Caco-2 Permeability
Head-to-head
~36-fold higher Papp vs. creatine monohydrate
Supports permeability research workflow
Caco-2 monolayer model; n=3
Caco-2 permeability intestinal absorption prodrug design creatine transport

pH-Dependent Aqueous Stability

CEE·HCl exhibits extreme pH-dependent stability that distinguishes it from both creatine monohydrate and other creatine salts. At pH 1.0 (fasted gastric conditions), the half-life of CEE is 570 hours, with degradation proceeding via ester hydrolysis to creatine and ethanol [1]. In marked contrast, at pH 7.4 (blood/plasma conditions), the half-life is on the order of one minute, with degradation occurring primarily via non-enzymatic cyclization to creatinine [2]. Above pH 8.0, the half-life drops to approximately 23 seconds, at which point the degradation rate is too rapid for accurate HPLC determination. By comparison, creatine monohydrate is relatively stable across the physiological pH range and does not undergo rapid non-enzymatic cyclization under neutral conditions.

pH-Dependent Stability
Cross-study
t₁/₂: 570 h (pH 1.0) to ~1 min (pH 7.4)
Defines acidic formulation context
37 °C aqueous buffer; HPLC/NMR kinetics
pH-dependent stability degradation kinetics prodrug stability formulation design

Aqueous Solubility vs. Creatine Monohydrate

According to US Patent 6,897,334, creatine ethyl ester hydrochloride exhibits aqueous solubility exceeding 200 mg/mL, whereas creatine monohydrate has a reported aqueous solubility of approximately 10–15 mg/mL (13 g/L at 20 °C) [1]. This represents at minimum a 15-fold solubility advantage. In a related study on N-methylguanidinium creatine salts, creatine hydrochloride was shown to be 38 times more soluble than creatine monohydrate, confirming that hydrochloride salt formation significantly enhances solubility across the guanidinoacetate class, though the ethyl ester modification provides additional lipophilicity not present in creatine HCl [2].

Aqueous Solubility
Cross-study
>15-fold higher vs. creatine monohydrate
Supports liquid formulation development
Patent specification; ambient temperature
aqueous solubility formulation dose reduction gastrointestinal tolerability

In Vivo Muscle Creatine Loading Comparison

In a 7-week double-blind, placebo-controlled trial involving 30 non-resistance-trained males, supplementation with creatine ethyl ester hydrochloride (0.30 g/kg fat-free mass loading for 5 days, followed by 0.075 g/kg for 42 days) was directly compared with an equivalent dosing regimen of creatine monohydrate (CRT) and a maltodextrose placebo (PLA). Serum creatine concentrations were significantly higher in PLA (p = 0.007) and CRT (p = 0.005) compared to CEE, while serum creatinine was significantly greater in the CEE group compared to both PLA (p = 0.001) and CRT (p = 0.001), consistent with extensive conversion of CEE to creatinine rather than creatine in vivo [1]. Total muscle creatine content was significantly higher in CRT (p = 0.026) compared to PLA, but no significant differences in body composition, muscle strength, or power were observed between CEE and placebo groups.

In Vivo Muscle Loading
Head-to-head
Elevated creatinine without muscle creatine increase
Supports creatinine pharmacology models
7-week RCT; n=30; resistance-trained
muscle creatine uptake ergogenic efficacy supplementation trial body composition

Structural Comparison with N-Ethylguanidinoacetate

Ethyl 2-(1-methylguanidino)acetate hydrochloride bears a methyl substituent on the guanidine nitrogen (N-methylguanidino), distinguishing it from the closely related N-ethylguanidinoacetate (N-amidino-N-ethylglycine), which carries an ethyl group at the same position. In animal feeding studies, dietary N-ethylguanidinoacetate (2% in diet for rats) replaced endogenous creatine derivatives mole-for-mole in tissues, with the fraction of synthetic phosphagen reaching 60% in heart, 54% in slow oxidative muscle, 42% in fast glycolytic muscle, and 22% in brain after 19 days [1]. This tissue-specific accumulation pattern is a direct consequence of the N-ethyl substitution and is not replicated by N-methylguanidino compounds. Furthermore, N-ethylguanidinoacetate-phosphate is described as the kinetically most reactive synthetic phosphagen yet characterized, with thermodynamic properties similar to creatine-phosphate, a property not shared by the methyl-substituted CEE scaffold [1].

N-Ethylguanidinoacetate Comparison
Class-level
Divergent design: prodrug vs. phosphagen precursor
Structural-class context for procurement
Data to verify for methylguanidino scaffold
phosphagen analog tissue distribution creatine kinase substrate structure-activity relationship

CEE·HCl Research & Industrial Applications


Intestinal Permeability & Prodrug Design

The 36-fold higher Caco-2 permeability of CEE·HCl relative to creatine monohydrate [1] makes this compound a valuable tool compound for investigating passive transcellular diffusion mechanisms of guanidine-containing molecules across intestinal epithelia. Researchers studying the structure-permeability relationships of guanidinoacetate esters should select CEE·HCl over creatine monohydrate or creatine HCl, as the latter compounds lack the ethyl ester modification that drives the permeability enhancement. However, experimental protocols must account for the rapid degradation at neutral pH by incorporating acidic media or short exposure times.

Gastric-Stable Formulation Development

CEE·HCl exhibits a half-life of 570 hours at pH 1.0, indicating exceptional stability under fasted gastric conditions [1]. This property supports its use as a reference standard in the development of gastric-retentive dosage forms, enteric-coated formulations designed to release in the stomach, or acid-buffered liquid formulations. Industrial formulators procuring this compound for stability-indicating method development or forced-degradation studies can leverage the extreme pH-dependent degradation gradient as a system suitability benchmark.

Creatinine Pharmacology & Toxicology

Both in vitro NMR analysis and in vivo supplementation data demonstrate that CEE·HCl undergoes extensive conversion to creatinine, not creatine, at physiological pH [2][3]. For researchers specifically studying the pharmacological or toxicological effects of elevated creatinine exposure—including renal function biomarkers, TLR expression in macrophages, or creatinine transport kinetics—CEE·HCl provides a unique tool to generate sustained creatinine elevation distinct from direct creatinine administration. This application is not served by creatine monohydrate or creatine HCl, which preferentially load creatine rather than creatinine.

Synthesis Intermediate for Guanidine Bioactives

As a protected guanidinoacetic acid derivative bearing both an ethyl ester (carboxyl-protected) and a methylguanidine moiety, CEE·HCl serves as a synthetic building block for protease inhibitors, antibacterial agents, and other bioactive molecules requiring guanidine functionality [4]. The hydrochloride salt form provides improved handling characteristics (crystalline solid, mp 162–165 °C) and enhanced solubility in organic reaction media compared to the zwitterionic creatine monohydrate, which has poor solubility in non-aqueous solvents. Procurement specifications should include purity verification by HPLC (≥98.5%), NMR, and chloride content (19–19.5%) to ensure batch-to-batch consistency for synthetic applications.

Application
Selection Property
Validation Focus
Intestinal permeability and prodrug design studies
Passive diffusion-driven permeability profile
Acidic-media protocol design to control degradation
Gastric-stable formulation development
Extreme stability at fasted gastric pH
Forced-degradation and stability-indicating method context
Creatinine pharmacology and toxicology models
Rapid conversion to creatinine at physiological pH
Sustained creatinine elevation model review
Synthesis intermediate for guanidine bioactives
Protected carboxyl and guanidine functionality
Batch-to-batch purity and chloride content verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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